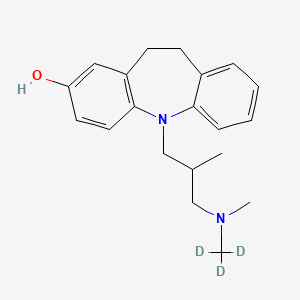

2-Hydroxy Trimipramine-d3

Descripción general

Descripción

2-Hydroxy Trimipramine-d3 is a deuterium-labeled analogue of 2-Hydroxy Trimipramine, which is a metabolite of Trimipramine. Trimipramine is a tricyclic antidepressant used to treat depression and related conditions. The deuterium labeling in this compound allows researchers to study metabolic pathways and mechanisms of action in a more detailed manner .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy Trimipramine-d3 involves the incorporation of deuterium atoms into the molecular structure of 2-Hydroxy Trimipramine. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route and reaction conditions can vary, but typically involve the following steps:

Starting Material: The synthesis begins with Trimipramine or its derivatives.

Deuterium Labeling: The incorporation of deuterium atoms (D) into the molecule, often achieved using deuterated reagents such as deuterated water (D2O) or deuterated solvents

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. Industrial methods may also involve the use of specialized equipment and techniques to optimize yield and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxy Trimipramine-d3 can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alkanes .

Aplicaciones Científicas De Investigación

2-Hydroxy Trimipramine-d3 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Trimipramine metabolites.

Biology: Employed in metabolic studies to trace the pathways and mechanisms of Trimipramine metabolism.

Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of Trimipramine in the body.

Industry: Applied in the development and validation of analytical methods for quality control in pharmaceutical production .

Mecanismo De Acción

The mechanism of action of 2-Hydroxy Trimipramine-d3 is closely related to that of Trimipramine. Trimipramine acts by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin, thereby increasing their levels in the synaptic cleft and enhancing mood. The deuterium labeling in this compound allows for more precise tracking of these processes in metabolic studies .

Comparación Con Compuestos Similares

Similar Compounds

Desmethyl-Trimipramine: Another metabolite of Trimipramine with similar inhibitory effects on neurotransmitter reuptake.

Trimipramine-N-oxide: A metabolite that preferentially inhibits serotonin transporters.

2-Hydroxy Trimipramine: The non-deuterated analogue of 2-Hydroxy Trimipramine-d3

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more accurate tracing and analysis of metabolic pathways, making it a valuable tool in pharmacokinetic and pharmacodynamic studies .

Actividad Biológica

2-Hydroxy Trimipramine-d3 is a deuterated derivative of Trimipramine, a tricyclic antidepressant (TCA) known for its complex pharmacological profile. This compound is characterized by the addition of a hydroxyl group at the second position of the trimipramine structure, which significantly influences its biological activity and pharmacokinetics. The incorporation of deuterium enhances stability and allows for precise tracking in biological studies.

- Chemical Formula : C19H24D3N2O

- Molecular Weight : Approximately 299.4 g/mol

- CAS Number : 1189647-53-7

The structural modification through deuteration not only improves the compound's metabolic stability but also alters its interaction with biological systems, making it a valuable tool in pharmacological research.

The mechanism of action for this compound is primarily linked to its influence on neurotransmitter systems, particularly serotonin and norepinephrine. While traditional TCAs are known to inhibit the reuptake of these neurotransmitters, this compound exhibits unique properties that warrant further investigation:

- Serotonin Receptor Binding : It acts as an antagonist at various serotonin receptor subtypes, including 5-HT1A, 5-HT1C, and 5-HT2 .

- Dopaminergic Activity : Studies indicate that repeated administration of trimipramine can enhance dopamine D2 and D3 receptor responsiveness, suggesting potential implications for mood regulation and psychostimulant effects .

Pharmacological Effects

Research indicates that this compound retains significant antidepressant properties similar to its parent compound, with additional benefits attributed to its hydroxylation:

- Antidepressant Efficacy : Like other TCAs, it may exert rapid antidepressant effects, potentially through modulation of dopaminergic and serotonergic pathways.

- Behavioral Studies : In animal models, it has been shown to increase locomotor activity in response to dopaminergic agonists, indicating its potential role in enhancing dopaminergic signaling .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and receptor affinities of this compound compared to related compounds:

| Compound Name | Mechanism of Action | Key Biological Activities |

|---|---|---|

| Trimipramine | TCA; serotonin/norepinephrine reuptake inhibitor | Antidepressant, anxiolytic effects |

| Imipramine | TCA; serotonin/norepinephrine reuptake inhibitor | Stronger serotonin reuptake inhibition |

| Desmethyl-trimipramine | N-demethylated form | Retains some antidepressant activity |

| 2-Hydroxy-N-desmethyl Trimipramine | Hydroxylated and N-demethylated | Reduced potency at certain transporters |

| This compound | Serotonin receptor antagonist | Enhanced stability; potential for precise tracking in studies |

Clinical Implications

Recent studies have highlighted the importance of understanding the metabolic pathways of deuterated compounds like this compound. For instance, research on TCAs has demonstrated their varied effects on neurotransmitter systems and behavioral outcomes in both clinical and preclinical settings.

In one notable study, repeated administration of trimipramine was shown to induce adaptive changes in dopaminergic systems in rodents, suggesting that similar mechanisms may be applicable to this compound . This adaptability could lead to new therapeutic approaches for treatment-resistant depression.

Propiedades

IUPAC Name |

11-[2-methyl-3-[methyl(trideuteriomethyl)amino]propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O/c1-15(13-21(2)3)14-22-19-7-5-4-6-16(19)8-9-17-12-18(23)10-11-20(17)22/h4-7,10-12,15,23H,8-9,13-14H2,1-3H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJSSUOYVSEYPF-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)CC(C)CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662030 | |

| Record name | 5-(2-Methyl-3-{methyl[(~2~H_3_)methyl]amino}propyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189647-53-7 | |

| Record name | 5-(2-Methyl-3-{methyl[(~2~H_3_)methyl]amino}propyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.